

# Precursor Engineering Strategies for Rimocidin Overproduction

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## Compound Focus: Rimocidin

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The biosynthesis of **rimocidin**, a polyene macrolide, relies on key precursor molecules. Engineering the metabolic pathways that produce these precursors has proven to be a highly effective strategy for increasing **rimocidin** yield. The table below summarizes two key approaches identified in the recent literature.

Target Precursor / Pathway	Engineering Strategy	Key Genetic / Biochemical Intervention	Observed Outcome
Malonyl-CoA	Overexpression of acetyl-CoA carboxylase (ACC) [1]	Cloning and overexpression of the <i>accsr</i> gene in <i>S. rimosus</i> M527 [1]	↑ 34.0% rimocidin yield; ↑ 1.5-fold intracellular malonyl-CoA concentration [1]
Butyryl-CoA & Malonyl-CoA	Manipulation of the regulatory protein NsdAsr [2] [3]	Deletion of the <i>nsdAsr</i> gene (negative regulator) to derepress fatty acid degradation pathways [2] [3]	Increased levels of butyryl-CoA and malonyl-CoA, leading to higher rimocidin production (exact yield increase not specified) [2] [3]

## Detailed Experimental Protocols

Here is a detailed methodology for the genetic engineering approach to enhance malonyl-CoA supply, as demonstrated to be effective for **rimocidin** production in *S. rimosus* M527.

## Protocol 1: Overexpression of Acetyl-CoA Carboxylase (ACC)

- **Objective:** To enhance the intracellular pool of malonyl-CoA by genetically engineering the **rimocidin**-producing strain.
- **Principle:** Acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a key extender unit for polyketide chain elongation. Overexpressing the gene encoding ACC (*accsr*) can bypass this potential rate-limiting step [1].
- **Materials:**
  - **Strains:** Wild-type *Streptomyces rimosus* M527 (CCTCC M2013270) [4] [1].
  - **Vectors & Media:** A suitable *Streptomyces* expression vector (e.g., pSET152) [4], mannitol soya flour (MS) medium for sporulation and conjugation [4], and appropriate fermentation medium.
- **Procedure:**
  - **Gene Cloning:** Amplify the *accsr* gene from the genomic DNA of *S. rimosus* M527 using high-fidelity PCR [1].
  - **Vector Construction:** Clone the amplified *accsr* gene into the expression vector under the control of a strong, constitutive promoter.
  - **Strain Transformation:** Introduce the constructed recombinant plasmid into the wild-type *S. rimosus* M527 via conjugation with *E. coli* ET12567 (pUZ8002) as the donor strain [4].
  - **Fermentation:** Cultivate the recombinant strain (*S. rimosus* M527-ACC) and the wild-type control under identical fermentation conditions. Collect samples at regular intervals (e.g., every 24 hours) for analysis [4] [1].
  - **Validation and Analysis:**
    - **ACC Enzymatic Assay:** Measure the ACC enzyme activity in cell-free extracts of both strains [1].
    - **Malonyl-CoA Quantification:** Determine the intracellular concentration of malonyl-CoA [1].
    - **Rimocidin Yield:** Quantify the final **rimocidin** production using High-Performance Liquid Chromatography (HPLC) [1].

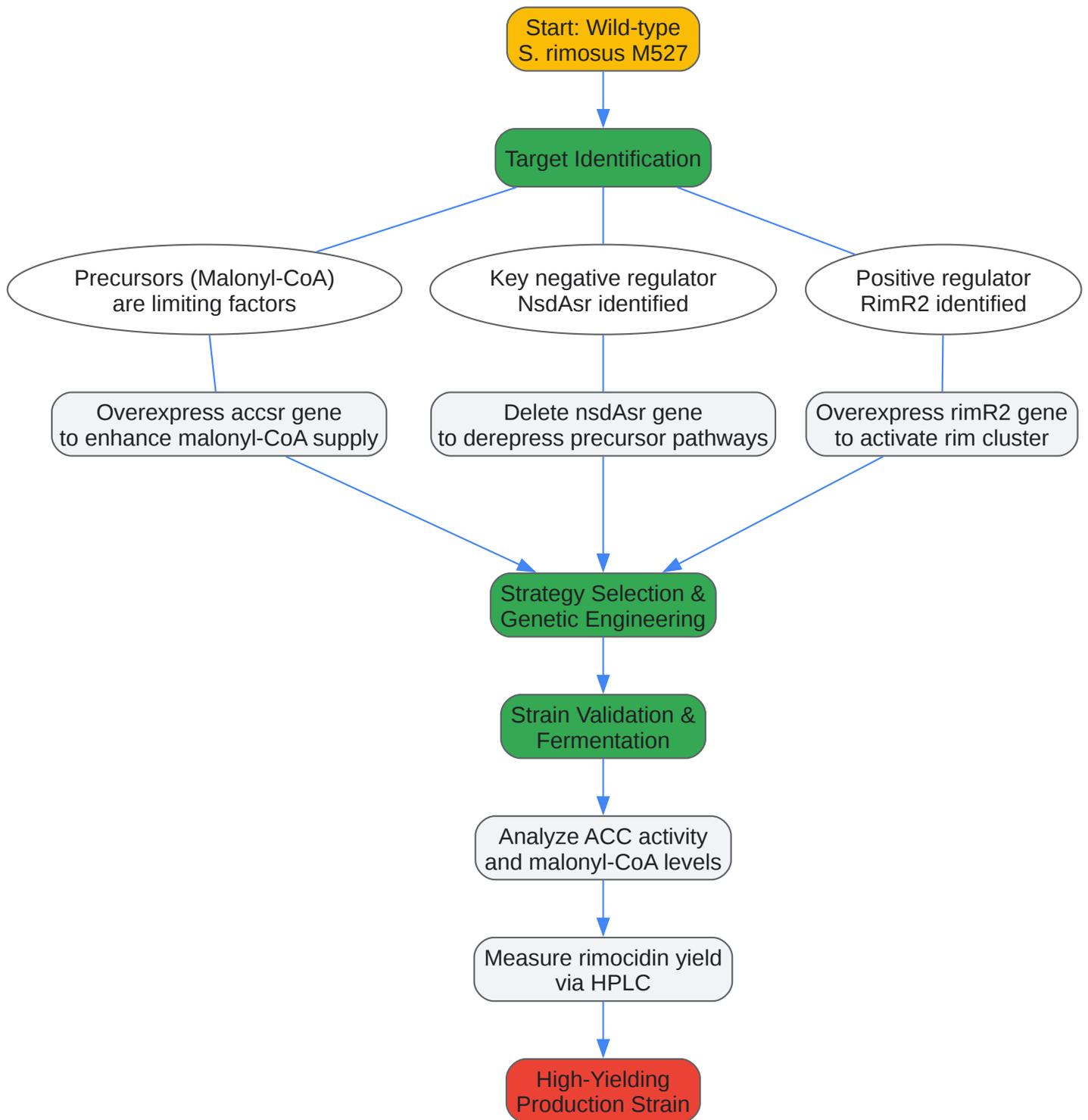
## Complementary Strategies for Yield Improvement

Beyond direct precursor engineering, other genetic approaches can be integrated to further enhance **rimocidin** production.

- **Manipulation of Global Regulators:** The regulatory protein NsdAsr acts as a negative regulator of **rimocidin** biosynthesis. Transcriptomic and ChIP-seq analyses have shown that NsdAsr represses genes involved in fatty acid degradation (limiting butyryl-CoA and malonyl-CoA) and central energy metabolism (reducing NADH/NADPH levels). **Deleting the *nsdAsr* gene** is therefore a viable strategy to derepress these pathways and increase precursor flux [2] [3].
- **Overexpression of Pathway-Specific Regulators:** Identify and overexpress positive regulators within the **rimocidin** biosynthetic gene cluster. For example, **overexpression of *rimR2\**, a positive pathway-specific regulator, has been shown to increase the transcription of rimocidin biosynthetic genes (rim\* genes) and boost production by up to 81.8% using strong promoters like \*kasOp** [5].

## Integrated Metabolic Engineering Workflow

The diagram below illustrates the logical workflow for developing a high-yielding **rimocidin** production strain by integrating the strategies discussed.



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## References

1. Improvement of Rimocidin Biosynthesis by Increasing ... [pubmed.ncbi.nlm.nih.gov]
2. Study on the regulatory mechanism of NsdA sr on rimocidin ...  
[microbialcellfactories.biomedcentral.com]
3. Study on the regulatory mechanism of NsdAsr on rimocidin ... [pmc.ncbi.nlm.nih.gov]
4. Improvement of rimocidin production in Streptomyces ... [pmc.ncbi.nlm.nih.gov]
5. Identification of RimR2 as a positive pathway-specific ... [pmc.ncbi.nlm.nih.gov]

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